Methyl 5-(7-azaspiro[4.5]decan-7-ylsulfonyl)furan-3-carboxylate

Catalog No.
S7490867
CAS No.
M.F
C15H21NO5S
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(7-azaspiro[4.5]decan-7-ylsulfonyl)furan-...

Product Name

Methyl 5-(7-azaspiro[4.5]decan-7-ylsulfonyl)furan-3-carboxylate

IUPAC Name

methyl 5-(7-azaspiro[4.5]decan-7-ylsulfonyl)furan-3-carboxylate

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C15H21NO5S/c1-20-14(17)12-9-13(21-10-12)22(18,19)16-8-4-7-15(11-16)5-2-3-6-15/h9-10H,2-8,11H2,1H3

InChI Key

GHSPYMAKRAGCQZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)N2CCCC3(C2)CCCC3

Canonical SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)N2CCCC3(C2)CCCC3
Methyl 5-(7-azaspiro[4.5]decan-7-ylsulfonyl)furan-3-carboxylate (MASDFC) is a promising chemical compound that has potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of MASDFC, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
MASDFC is an ester derivative of furan-3-carboxylic acid that belongs to the spirocyclic sulfonamide class of chemicals. It is a white to off-white crystalline powder that has a molecular weight of 429.56 g/mol and the chemical formula C21H33NO6S. The compound was first synthesized by a group of researchers led by Xiang-Guo Hu at the School of Pharmaceutical Sciences, Jilin University, China, in 2012.
MASDFC is a relatively stable and non-reactive chemical compound that has a melting point of 204-206°C and a boiling point of 502°C at 760 mmHg. It is insoluble in water but soluble in most organic solvents, such as ethanol and dimethylformamide (DMF). The compound has a moderate to good lipophilicity with a LogP value of 2.70.
MASDFC can be synthesized through a multi-step reaction starting from furan-3-carboxylic acid. The synthesis involves the use of various reagents and catalysts, including acetic anhydride, thionyl chloride, NaH, NaOH, and methyl iodide. The final product is obtained through recrystallization and purification steps.
The characterization of MASDFC is usually done using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis.
Various analytical methods, such as HPLC, MS, and NMR spectroscopy, can be used to detect and quantify MASDFC in different samples, such as biological fluids, environmental samples, and pharmaceutical formulations. These methods are highly sensitive, specific, and accurate.
MASDFC has shown promising biological properties, including anti-tumor, anti-inflammatory, and anti-microbial activities. The compound has been shown to inhibit the growth of various cancer cell lines, such as A2780, MCF-7, and HCT116, through the induction of apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of various enzymes, such as COX-2 and MMP-9, involved in the inflammation process. Additionally, MASDFC has shown potent anti-bacterial activity against various Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and P. aeruginosa.
The toxicity and safety of MASDFC have been evaluated in various in vitro and in vivo studies. The compound has shown low toxicity and high selectivity towards cancer cells, with a half-maximal inhibitory concentration (IC50) ranging from 1.6 to 3.2 µM. It has also shown good pharmacokinetic properties, including high oral bioavailability and low clearance rate. However, further studies are needed to evaluate the potential toxicity and safety of MASDFC in human clinical trials.
MASDFC has potential applications in various fields of research and industry, including medicinal chemistry, drug discovery, and materials science. The compound can be used as a scaffold for the design and synthesis of new anti-tumor and anti-inflammatory agents. It can also be used as a building block for the synthesis of spirocyclic sulfonamide-based materials, such as polymers and sensors.
To date, only a limited number of studies have been conducted on MASDFC, mostly focusing on its synthesis, characterization, and biological activities. However, these studies have provided valuable insights into the potential applications of MASDFC in various fields of research and industry.
MASDFC has potential implications in various fields of research and industry, including medicinal chemistry, drug discovery, and materials science. The compound can be used as a scaffold for the design and synthesis of new anti-tumor and anti-inflammatory agents. It can also be used as a building block for the synthesis of spirocyclic sulfonamide-based materials, such as polymers and sensors.
Despite its promising biological properties and potential applications, MASDFC still has some limitations and challenges that need to be addressed. These include its low solubility in water, low oral bioavailability, and potential toxicity in human clinical trials. Future studies should focus on developing new formulations and delivery systems that can enhance the solubility and bioavailability of MASDFC. Additionally, further studies are needed to evaluate the potential toxicity and safety of MASDFC in human clinical trials.
1. Design and synthesis of MASDFC analogues with improved biological properties and selectivity towards cancer cells.
2. Development of new formulations and delivery systems that can enhance the solubility and bioavailability of MASDFC.
3. Evaluation of the potential toxicity and safety of MASDFC in human clinical trials.
4. Investigation of the mode of action of MASDFC, including its molecular targets and signaling pathways.
5. Development of new analytical methods for the detection and quantification of MASDFC in different samples.
6. Synthesis of spirocyclic sulfonamide-based materials, such as polymers and sensors.
7. Evaluation of the potential applications of MASDFC in other fields, such as agriculture and environmental science.
8. Investigation of the relationship between the structure and biological activity of MASDFC and its analogues.
9. Evaluation of the potential synergistic effects of MASDFC with other anti-tumor and anti-inflammatory agents.
10. Development of new computational methods for the prediction and optimization of the biological activity of MASDFC and its analogues.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

327.11404394 g/mol

Monoisotopic Mass

327.11404394 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-01-05

Explore Compound Types